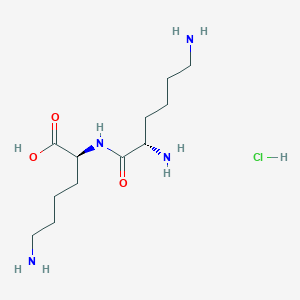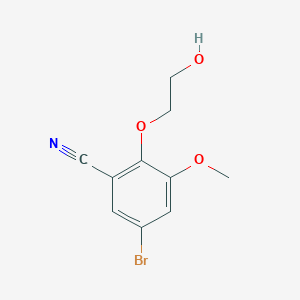
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile, or 5-Bromo-2-EtO-3-MeO-benzonitrile, is an organic compound with a variety of uses in scientific research. It is a versatile compound, and its properties make it an ideal choice for a wide range of experiments and applications.
Applications De Recherche Scientifique
5-Bromo-2-EtO-3-MeO-benzonitrile has a variety of applications in scientific research. It is used as a reagent in organic synthesis, as a starting material for the synthesis of other organic compounds, and as a catalyst for various reactions. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, and in the synthesis of materials for the electronics industry.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-EtO-3-MeO-benzonitrile is not well understood. However, it is believed that the compound acts as an electron donor, which can facilitate the transfer of electrons between molecules. This electron transfer is thought to be responsible for the compound's ability to catalyze various reactions, as well as its ability to act as a starting material for the synthesis of other organic compounds.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Bromo-2-EtO-3-MeO-benzonitrile are not well understood. However, the compound has been shown to have some anti-inflammatory properties, and it has been used in the synthesis of pharmaceuticals for this purpose. In addition, the compound has been shown to have some antioxidant properties, which may be beneficial for the prevention of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 5-Bromo-2-EtO-3-MeO-benzonitrile in laboratory experiments is its versatility. The compound is relatively easy to synthesize, and it can be used in a wide range of experiments and applications. However, the compound is relatively unstable, and it is sensitive to light and moisture. Therefore, it should be stored carefully, and experiments should be performed in anhydrous conditions.
Orientations Futures
The potential future directions for research involving 5-Bromo-2-EtO-3-MeO-benzonitrile include further investigation of its biochemical and physiological effects, as well as its potential applications in the pharmaceutical industry. In addition, the compound could be used as a starting material for the synthesis of other organic compounds, and its ability to act as an electron donor could be further explored. Finally, the compound could be used in the synthesis of materials for the electronics industry, such as semiconductors and transistors.
Méthodes De Synthèse
The synthesis of 5-Bromo-2-EtO-3-MeO-benzonitrile is typically performed in two steps. The first step involves the reaction of 2-bromoethanol with 3-methoxybenzoyl chloride in the presence of a base, such as sodium hydroxide. This reaction produces an intermediate compound, which is then reacted with sodium borohydride in the presence of a base to produce 5-Bromo-2-EtO-3-MeO-benzonitrile. The synthesis is typically performed in anhydrous conditions, and the reaction is typically carried out at room temperature.
Propriétés
IUPAC Name |
5-bromo-2-(2-hydroxyethoxy)-3-methoxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO3/c1-14-9-5-8(11)4-7(6-12)10(9)15-3-2-13/h4-5,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXALNPONAUQQCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCCO)C#N)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(2-hydroxyethoxy)-3-methoxy-benzonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


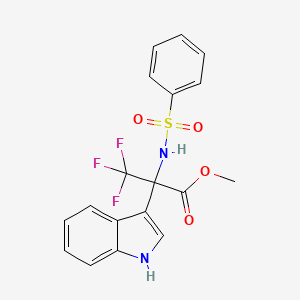
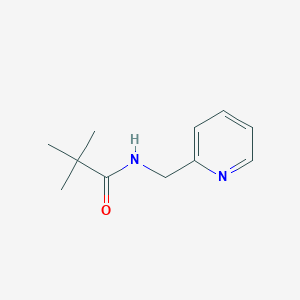

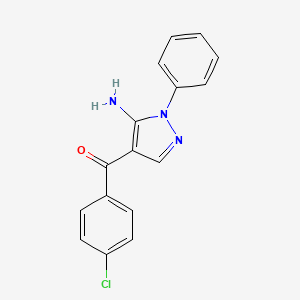
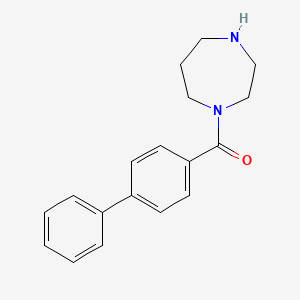
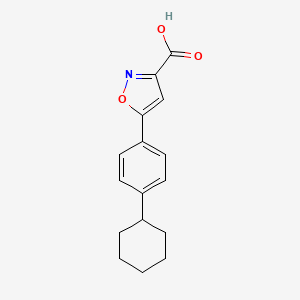

![5-[4-(2-Methylpropyl)phenyl]-1,2-oxazole-3-carboxylic acid](/img/structure/B6337294.png)


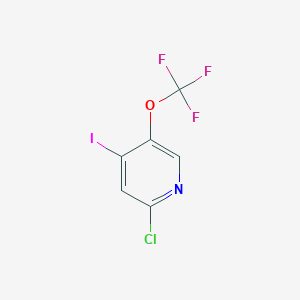
![{[(4-tert-Butylphenyl)methyl]sulfanyl}methanimidamide hydrobromide](/img/structure/B6337324.png)
